MCPB-sodium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
MCPB-sodium can be synthesized by reacting 4-chloro-2-methylphenol with butyric acid in the presence of a base, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction typically involves heating the mixture to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes steps such as:
Esterification: Reacting 4-chloro-2-methylphenol with butyric acid.
Neutralization: Adding sodium hydroxide to form the sodium salt.
Purification: Removing impurities through filtration and crystallization.
Chemical Reactions Analysis
Types of Reactions
MCPB-sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: Halogen substitution reactions can occur, replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution.
Major Products Formed
Oxidation: Formation of 4-(4-chloro-2-methylphenoxy)butanoic acid.
Reduction: Formation of 4-(4-chloro-2-methylphenoxy)butanol.
Substitution: Formation of 4-(4-iodo-2-methylphenoxy)butanoic acid.
Scientific Research Applications
MCPB-sodium has a wide range of applications in scientific research:
Mechanism of Action
MCPB-sodium exerts its herbicidal effects by mimicking natural plant hormones called auxins. It disrupts normal plant growth processes, leading to uncontrolled and abnormal growth, ultimately causing the death of the targeted weeds . The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar applications.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Structurally similar and used for similar purposes.
Uniqueness
MCPB-sodium is unique due to its specific application in pea crops and its effectiveness against a broad spectrum of weeds. Its sodium salt form enhances its solubility and ease of application compared to other similar compounds .
Properties
CAS No. |
6062-26-6 |
---|---|
Molecular Formula |
C11H13ClNaO3 |
Molecular Weight |
251.66 g/mol |
IUPAC Name |
sodium;4-(4-chloro-2-methylphenoxy)butanoate |
InChI |
InChI=1S/C11H13ClO3.Na/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14;/h4-5,7H,2-3,6H2,1H3,(H,13,14); |
InChI Key |
RWTBDNHSNPNFBH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)O.[Na] |
Key on ui other cas no. |
6062-26-6 |
Pictograms |
Irritant |
Related CAS |
94-81-5 (Parent) |
Synonyms |
2-methyl-4-chlorophenoxy gamma-butyric acid 2-methyl-4-chlorophenoxy gamma-butyric acid, sodium salt 4-(4-chloro-2-methylphenoxy)butyric acid MCPB MCPB-sodium Tropotox |
Origin of Product |
United States |
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